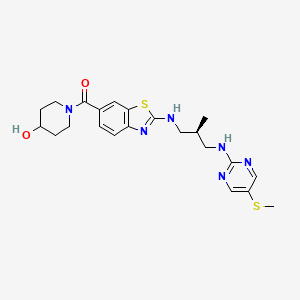
Pcsk9-IN-15
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pcsk9-IN-15 is a compound that inhibits the activity of proprotein convertase subtilisin/kexin type 9 (PCSK9). PCSK9 is an enzyme that plays a crucial role in cholesterol metabolism by binding to low-density lipoprotein receptors (LDLR) on the surface of liver cells, leading to their degradation. By inhibiting PCSK9, this compound helps increase the number of LDLR available to clear low-density lipoprotein cholesterol (LDL-C) from the bloodstream, thereby reducing cholesterol levels and potentially lowering the risk of cardiovascular diseases .
Méthodes De Préparation
The synthesis of Pcsk9-IN-15 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve:
Formation of Key Intermediates: This step involves the preparation of intermediate compounds through reactions such as condensation, cyclization, and functional group transformations.
Coupling Reactions: The key intermediates are then coupled using reagents like coupling agents and catalysts to form the desired product.
Purification: The final product is purified using techniques such as chromatography and recrystallization to obtain this compound in its pure form
Industrial production methods for this compound would likely involve scaling up these synthetic routes while optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Pcsk9-IN-15 undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms using reducing agents.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Hydrolysis: Hydrolysis reactions can break down this compound into smaller fragments in the presence of water and catalysts
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Pcsk9-IN-15 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the inhibition of PCSK9 and its effects on cholesterol metabolism.
Biology: Researchers use this compound to investigate the role of PCSK9 in various biological processes, including lipid metabolism and cellular signaling pathways.
Medicine: this compound is studied for its potential therapeutic applications in treating hypercholesterolemia and reducing the risk of cardiovascular diseases.
Industry: This compound can be used in the development of new drugs and therapeutic agents targeting PCSK9
Mécanisme D'action
Pcsk9-IN-15 exerts its effects by binding to PCSK9 and inhibiting its interaction with LDLR. This prevents the degradation of LDLR, allowing more receptors to be available on the surface of liver cells to clear LDL-C from the bloodstream. The molecular targets of this compound include PCSK9 and LDLR, and the pathways involved are related to cholesterol metabolism and lipid homeostasis .
Comparaison Avec Des Composés Similaires
Pcsk9-IN-15 is compared with other PCSK9 inhibitors such as alirocumab, evolocumab, and inclisiran. These compounds also inhibit PCSK9 but may differ in their structure, potency, and pharmacokinetic properties. This compound is unique in its specific binding affinity and inhibitory activity against PCSK9, making it a valuable tool for research and potential therapeutic applications .
Similar compounds include:
Alirocumab: A monoclonal antibody that inhibits PCSK9.
Evolocumab: Another monoclonal antibody targeting PCSK9.
Inclisiran: A small interfering RNA that reduces PCSK9 production .
Propriétés
Formule moléculaire |
C22H28N6O2S2 |
|---|---|
Poids moléculaire |
472.6 g/mol |
Nom IUPAC |
(4-hydroxypiperidin-1-yl)-[2-[[(2S)-2-methyl-3-[(5-methylsulfanylpyrimidin-2-yl)amino]propyl]amino]-1,3-benzothiazol-6-yl]methanone |
InChI |
InChI=1S/C22H28N6O2S2/c1-14(10-23-21-24-12-17(31-2)13-25-21)11-26-22-27-18-4-3-15(9-19(18)32-22)20(30)28-7-5-16(29)6-8-28/h3-4,9,12-14,16,29H,5-8,10-11H2,1-2H3,(H,26,27)(H,23,24,25)/t14-/m0/s1 |
Clé InChI |
MNEOZIJAHAESRI-AWEZNQCLSA-N |
SMILES isomérique |
C[C@@H](CNC1=NC=C(C=N1)SC)CNC2=NC3=C(S2)C=C(C=C3)C(=O)N4CCC(CC4)O |
SMILES canonique |
CC(CNC1=NC=C(C=N1)SC)CNC2=NC3=C(S2)C=C(C=C3)C(=O)N4CCC(CC4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-amino-3-[(2',7'-difluoro-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]propanoic acid](/img/structure/B12396858.png)
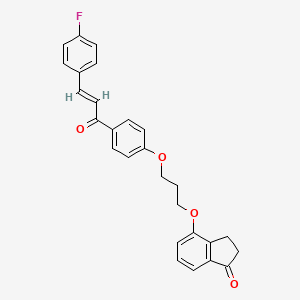

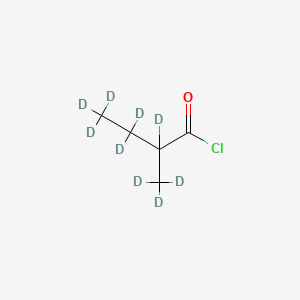

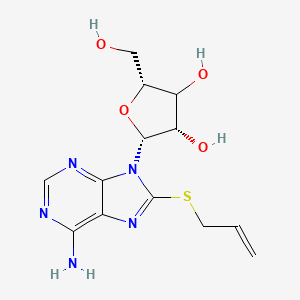
![1-[(2R,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12396896.png)
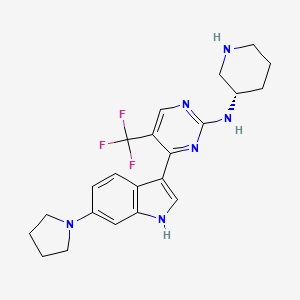

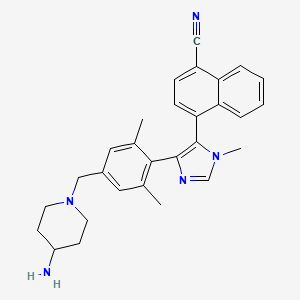

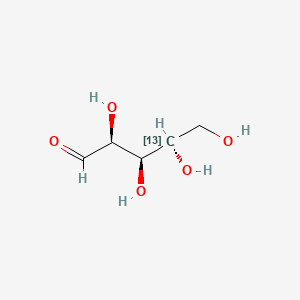
![1-[(2R,3S)-4-hydroxy-3-methoxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12396938.png)
![(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(1R,2R)-1-[(2R,3S,4S)-3,4-dimethyloxolan-2-yl]-1,2-dihydroxypropan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12396948.png)
